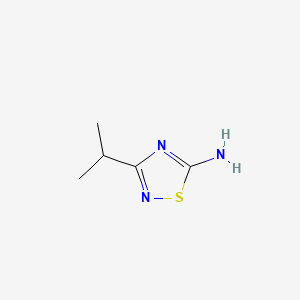

5-Amino-3-isopropyl-1,2,4-thiadiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propan-2-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGLMPMOLFSULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342446 | |

| Record name | 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32039-21-7 | |

| Record name | 3-(1-Methylethyl)-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32039-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-3-isopropyl-1,2,4-thiadiazole: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-isopropyl-1,2,4-thiadiazole is a heterocyclic organic compound belonging to the 1,2,4-thiadiazole class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,2,4-thiadiazole scaffold serves as a versatile pharmacophore in the design of novel therapeutic agents. This technical guide provides a detailed overview of the core basic properties of this compound, including its physicochemical characteristics, and discusses the broader context of the synthesis and biological activities of related 5-amino-1,2,4-thiadiazole compounds. While specific pharmacological data for the isopropyl derivative is limited in publicly available literature, this document extrapolates potential areas of interest based on the activities of analogous compounds.

Core Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₉N₃S | Sigma-Aldrich |

| Molecular Weight | 143.21 g/mol | Sigma-Aldrich |

| CAS Number | 32039-21-7 | Echemi[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 119 °C | Echemi[1] |

| Density | 1.216 g/cm³ | Echemi[1] |

| SMILES | CC(C)c1nsc(N)n1 | Sigma-Aldrich |

| InChI | 1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) | Sigma-Aldrich |

| InChI Key | LSGLMPMOLFSULL-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and adaptable method can be inferred from the synthesis of analogous compounds, such as 5-amino-3-methyl-1,2,4-thiadiazole. The synthesis generally involves the reaction of an amidine with a source of thiocyanate, followed by an oxidative cyclization.

A representative synthetic workflow is depicted below:

References

An In-depth Technical Guide to 5-Amino-3-isopropyl-1,2,4-thiadiazole

CAS Number: 32039-21-7

This technical guide provides a comprehensive overview of 5-Amino-3-isopropyl-1,2,4-thiadiazole, a heterocyclic compound of interest to researchers and professionals in drug development. While specific experimental data for this particular derivative is limited in publicly available literature, this document consolidates the known physicochemical properties and places the compound in the broader context of the pharmacological potential of the 1,2,4-thiadiazole class.

Physicochemical and Safety Data

Quantitative data for this compound has been compiled from various chemical suppliers and databases. These properties are essential for experimental design, handling, and storage.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃S | Sigma-Aldrich |

| Molecular Weight | 143.21 g/mol | Sigma-Aldrich |

| Melting Point | 119 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 267.7±23.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.216±0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 4.46±0.50 | ChemicalBook[1] |

| Physical Form | Solid | Sigma-Aldrich |

| SMILES | CC(C)c1nsc(N)n1 | Sigma-Aldrich |

| InChI Key | LSGLMPMOLFSULL-UHFFFAOYSA-N | Sigma-Aldrich |

Safety and Handling Information:

| Hazard Statement | GHS Pictogram | Signal Word |

| H302: Harmful if swallowed | GHS07 | Warning |

Note: This information is based on available safety data sheets and should be supplemented with a full institutional safety review before handling.

Experimental Protocols

General Synthesis of 5-Amino-3-alkyl-1,2,4-thiadiazoles:

A widely utilized method for the synthesis of 5-amino-1,2,4-thiadiazoles is the oxidative N-S bond formation.[2] A general protocol based on this chemistry is outlined below.

Materials:

-

Isobutyramidine hydrochloride (or corresponding amidine)

-

Thiosemicarbazide

-

Oxidizing agent (e.g., iodine, hydrogen peroxide, or a hypervalent iodine reagent)

-

Appropriate solvent (e.g., ethanol, methanol, or dimethylformamide)

-

Base (e.g., sodium hydroxide, potassium carbonate)

Procedure:

-

Formation of the Amidinothiourea Intermediate: The corresponding amidine hydrochloride is reacted with thiosemicarbazide in the presence of a base to form the N-amidinothiourea precursor. This reaction is typically carried out at room temperature or with gentle heating.

-

Oxidative Cyclization: The amidinothiourea intermediate is then subjected to oxidative cyclization. The chosen oxidizing agent is added portion-wise to a solution of the intermediate in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is worked up to remove the oxidant and any inorganic byproducts. This may involve quenching the excess oxidant, followed by extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 5-amino-3-alkyl-1,2,4-thiadiazole.

Potential Biological Activities and Signaling Pathways

The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] While specific biological data for this compound is not currently published, the known activities of related compounds suggest potential areas for investigation.

Reported Activities of 1,2,4-Thiadiazole Derivatives:

-

Anticancer Activity: Various substituted 1,2,4-thiadiazoles have demonstrated efficacy against a range of cancer cell lines.[3]

-

Antimicrobial and Antifungal Activity: The thiadiazole ring is a component of some clinically used antibiotics and numerous derivatives show potent antimicrobial and antifungal properties.[5]

-

Anti-inflammatory Activity: A number of 1,2,4-thiadiazole derivatives have been reported to possess anti-inflammatory properties.[5]

-

Enzyme Inhibition: Specific derivatives have been identified as inhibitors of various enzymes, including Factor XIIIa, which is involved in blood coagulation.[6]

Given the precedent for 1,2,4-thiadiazoles as enzyme inhibitors, a hypothetical signaling pathway is presented below, illustrating a potential mechanism of action if this compound were to act as an inhibitor of a key signaling kinase.

Conclusion

This compound is a chemical entity with a well-defined structure and physicochemical properties. While specific biological and detailed synthetic data are sparse, its structural class, the 1,2,4-thiadiazoles, is of significant interest in medicinal chemistry. The information and generalized protocols provided herein offer a foundation for researchers to explore the potential of this compound in various therapeutic areas. Further investigation is warranted to elucidate its specific biological activities and potential mechanisms of action.

References

- 1. This compound CAS#: 32039-21-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Substituted imidazo[1,2-d][1,2,4]-thiadiazoles: a novel class of factor XIIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-3-isopropyl-1,2,4-thiadiazole: A Comprehensive Analysis of its Molecular Weight

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of a compound is fundamental. Among these, the molecular weight stands as a critical parameter, influencing everything from reaction stoichiometry to pharmacokinetic profiles. This document provides a detailed examination of the molecular weight of 5-Amino-3-isopropyl-1,2,4-thiadiazole.

Molecular Composition and Weight

The molecular formula for this compound is C₅H₉N₃S. Its molecular weight is a direct summation of the atomic weights of its constituent atoms.

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights for the constituent elements are:

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu[1]

-

Sulfur (S): 32.065 amu

The calculation is as follows:

| Element | Number of Atoms | Atomic Weight (amu) | Total Weight (amu) |

| Carbon (C) | 5 | 12.011 | 60.055 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Sulfur (S) | 1 | 32.065 | 32.065 |

| Total | 143.213 |

Based on this calculation, the molecular weight of this compound is 143.213 amu . This value is consistent with the published molecular weight of 143.21.

Experimental Workflow: Determination of Molecular Weight

The determination of a compound's molecular weight is a foundational experimental procedure in chemical analysis. The following diagram outlines a typical workflow for this process.

Methodologies for Key Experiments

-

Mass Spectrometry (MS): This is the most direct method for determining the molecular weight of a compound. The purified compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a high-resolution mass spectrometer would be expected to show a molecular ion peak corresponding to its calculated molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR can confirm the presence and connectivity of the atoms, thereby validating the molecular formula from which the molecular weight is calculated.

-

Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimental percentages are then compared with the theoretical percentages calculated from the molecular formula to confirm its accuracy.

References

The Discovery and History of 5-Amino-3-isopropyl-1,2,4-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole. The 1,2,4-thiadiazole ring system is a recognized pharmacophore with a diverse range of biological activities, and its derivatives have garnered significant interest in medicinal chemistry. This document traces the origins of 5-amino-3-alkyl-1,2,4-thiadiazoles to the seminal work of J. Goerdeler in the mid-20th century and outlines the foundational synthetic methodologies. Detailed experimental protocols, key quantitative data, and visualizations of the synthetic pathway are presented to serve as a valuable resource for researchers in the field.

Introduction

The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This structural motif is present in a number of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The 5-amino-1,2,4-thiadiazole moiety, in particular, is a key component in several cephalosporin-based antibiotics.[1] This guide focuses specifically on the 3-isopropyl substituted derivative, this compound, providing a detailed account of its discovery and the chemical history that underpins its synthesis.

Discovery and Historical Context

The journey into the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles began in the 1950s with the pioneering work of German chemist Joachim Goerdeler. In 1954, Goerdeler published a comprehensive paper in Chemische Berichte detailing a general method for the preparation of 5-amino-1,2,4-thiadiazoles.[2] This foundational work established the reaction of N-haloamidines with thiocyanates as a viable route to this class of heterocyclic compounds.

While Goerdeler's initial publication extensively covered the synthesis of various 5-amino-3-alkyl-1,2,4-thiadiazoles, the specific synthesis of the 3-isopropyl derivative was not explicitly detailed in this seminal paper. However, the general methodology laid the groundwork for its subsequent preparation. A later publication by Aitken and Slawin in 2018 revisited Goerdeler's original synthesis for the methyl analogue, providing modernized experimental procedures and detailed spectroscopic characterization, further highlighting the enduring relevance of this early work.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is based on the oxidative cyclization of an appropriate amidine derivative. This method, originating from Goerdeler's research, involves the in-situ formation of an N-haloamidine which then reacts with a thiocyanate salt.

General Reaction Scheme

The synthesis can be visualized as a two-step process, starting from isobutyramidine hydrochloride.

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following protocol is adapted from the established synthesis of the analogous 5-amino-3-methyl-1,2,4-thiadiazole and is expected to yield the desired isopropyl derivative with minor modifications.[3]

Materials:

-

Isobutyramidine hydrochloride

-

Methanol

-

Bromine

-

Sodium metal

-

Potassium thiocyanate

-

Dichloromethane

Procedure:

-

A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol.

-

Isobutyramidine hydrochloride is dissolved in methanol and cooled in an ice-salt bath.

-

To the cooled amidine solution, bromine and the prepared sodium methoxide solution are added simultaneously from separate dropping funnels. The addition rate is controlled to maintain a slight excess of bromine.

-

Following the addition, a small amount of extra sodium methoxide solution is added to decolorize the reaction mixture.

-

Potassium thiocyanate is then added to the reaction mixture, which is subsequently stirred at room temperature.

-

The reaction mixture is filtered to remove inorganic salts, and the filtrate is evaporated under reduced pressure.

-

The resulting solid residue is subjected to Soxhlet extraction with dichloromethane to isolate the pure product.

-

Evaporation of the dichloromethane extracts yields this compound.

Data Presentation

| Property | This compound | 5-Amino-3-methyl-1,2,4-thiadiazole[3] |

| Molecular Formula | C₅H₉N₃S | C₃H₅N₃S |

| Molecular Weight | 143.21 g/mol | 115.15 g/mol |

| Appearance | Solid | Pale brown crystals |

| Melting Point | Not reported | 202–204 °C |

| Yield | Not reported | 47% |

| ¹H-NMR (400 MHz, CD₃SOCD₃) | Not reported | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |

| ¹³C-NMR (100 MHz, CD₃SOCD₃) | Not reported | δ 183.2, 169.2, 18.7 |

| IR (ATR, cm⁻¹) | Not reported | 3265, 3073, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808, 590, 577 |

Biological Activity and Future Perspectives

Currently, there is a lack of specific studies detailing the biological activities of this compound. However, the broader class of 5-amino-1,2,4-thiadiazoles is known for its antimicrobial properties.[1] Given the structural similarity to known bioactive molecules, it is plausible that the isopropyl derivative may exhibit interesting pharmacological effects.

Future research could focus on the synthesis and biological evaluation of this compound. Screening for antibacterial, antifungal, and anticancer activities would be a logical starting point. Furthermore, exploring its potential as an enzyme inhibitor, given the known activity of other 1,2,4-thiadiazole derivatives, could unveil novel therapeutic applications.

The logical workflow for such a research endeavor is outlined below.

Caption: Proposed workflow for the future investigation of this compound.

Conclusion

The discovery of 5-amino-3-alkyl-1,2,4-thiadiazoles by J. Goerdeler in 1954 was a significant milestone in heterocyclic chemistry. While the isopropyl derivative was not the primary focus of this initial work, the established synthetic methodology provides a clear path for its preparation. This technical guide has consolidated the historical context and provided a detailed, actionable framework for the synthesis and future investigation of this compound. Further research into this compound is warranted to explore its potential as a novel therapeutic agent, building upon the rich chemical history of the 1,2,4-thiadiazole scaffold.

References

Theoretical Properties of 5-Amino-3-isopropyl-1,2,4-thiadiazole: A Technical Overview

Introduction to 5-Amino-3-isopropyl-1,2,4-thiadiazole

This compound is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms, with amino and isopropyl functional groups. The 1,2,4-thiadiazole scaffold is a recognized structural motif in medicinal chemistry, with various derivatives showing a range of biological activities.[1] A thorough understanding of the theoretical properties of such molecules is crucial for drug discovery and development, aiding in the prediction of their reactivity, stability, and potential biological interactions.

Physicochemical Properties

While detailed computational studies are scarce, some fundamental physicochemical properties of this compound have been reported. These properties provide a baseline for its characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃S | Sigma-Aldrich |

| Molecular Weight | 143.21 g/mol | Sigma-Aldrich |

| Melting Point | 119 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 267.7 ± 23.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.216 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 4.46 ± 0.50 | ChemicalBook[2] |

| Physical Form | Solid | Sigma-Aldrich |

Theoretical and Computational Analysis of Aminothiadiazole Derivatives

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. For aminothiadiazole derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate their theoretical properties.[3][4]

Molecular Geometry Optimization

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[3] The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. For similar thiadiazole structures, it has been noted that the ring is essentially planar.[5][6]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[3] For many 1,3,4-thiadiazole derivatives, the HOMO orbitals are often distributed over the aromatic skeleton.[3]

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with biological targets.[4]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization, hyperconjugative interactions, and the strength of intramolecular hydrogen bonds.[4][7] These interactions play a significant role in the molecule's stability and conformation.

Spectroscopic Properties

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies (FT-IR and Raman): DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. A good correlation between the calculated and experimental frequencies confirms the optimized molecular structure.[4][8]

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectra of a molecule.[7]

Generalized Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a small molecule like an aminothiadiazole derivative.

Experimental Protocols for Theoretical Property Validation

While this guide focuses on theoretical properties, their validation relies on experimental data. Below are generalized protocols for key experiments used to corroborate computational predictions for related thiadiazole compounds.

5.1. Synthesis and Crystallization

-

Synthesis: The synthesis of aminothiadiazoles often involves the cyclization of thiosemicarbazide derivatives with appropriate reagents.[3]

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent system.[5]

5.2. Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy: Spectra are recorded for the solid compound, typically using a KBr pellet method for FT-IR and a suitable laser excitation for FT-Raman.

-

NMR Spectroscopy (¹H and ¹³C): Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to determine the chemical environment of the protons and carbon atoms.[3][5]

-

UV-Vis Spectroscopy: The absorption spectrum is measured in a dilute solution of the compound in a transparent solvent (e.g., ethanol or methanol).

5.3. Single-Crystal X-ray Diffraction

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature.

-

The crystal structure is solved and refined to obtain precise bond lengths, bond angles, and crystallographic parameters.[4]

Conclusion

While specific theoretical data for this compound remains to be published, the established methodologies for analyzing related aminothiadiazole derivatives provide a clear roadmap for future research. Computational techniques such as DFT and TD-DFT are powerful tools for elucidating the geometric, electronic, and spectroscopic properties of this molecule. Such studies, in conjunction with experimental validation, are essential for unlocking its full potential in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 32039-21-7 [amp.chemicalbook.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-1,3,4-thiadiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Ascendant Role of 1,2,4-Thiadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse biological interactions have positioned it as a versatile core for the development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive review of the current landscape of 1,2,4-thiadiazole derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key concepts.

Biological Activities of 1,2,4-Thiadiazole Derivatives

The inherent chemical characteristics of the 1,2,4-thiadiazole ring have enabled the design of molecules with a broad range of pharmacological effects. These derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

A substantial body of research has highlighted the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, prostate, and colon.[1] The anticancer efficacy is often attributed to their ability to inhibit key enzymes involved in cancer progression.

Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [1] |

| A549 (Lung) | 0.17 ± 0.032 | [1] | |

| DU-145 (Prostate) | 0.83 ± 0.091 | [1] | |

| MDA MB-231 (Breast) | 0.28 ± 0.017 | [1] | |

| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | [1] |

| A549 (Lung) | 1.79 ± 0.59 | [1] | |

| DU-145 (Prostate) | 1.98 ± 0.22 | [1] | |

| MDA MB-231 (Breast) | 2.33 ± 1.52 | [1] | |

| 8d | MCF-7 (Breast) | 1.44 ± 0.17 | [1] |

| A549 (Lung) | 2.10 ± 1.44 | [1] | |

| DU-145 (Prostate) | 2.76 ± 1.88 | [1] | |

| MDA MB-231 (Breast) | 2.35 ± 1.51 | [1] | |

| NSC763968 | Leukemia Cell Lines | 0.18 - 1.45 | [2] |

| Prostate Cancer Cell Lines | 0.18 - 1.45 | [2] | |

| Compound 25 | T47D (Breast) | 0.058 | [2] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. 1,2,4-Thiadiazole derivatives have shown promising activity against a range of pathogenic bacteria. Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity of Selected 1,2,4-Thiadiazole and Related Thiadiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4l | Staphylococcus aureus ATCC 25923 | 31.25 | [3] |

| Staphylococcus epidermidis ATCC 12228 | 125 | [3] | |

| Bacillus cereus ATCC 10876 | 125 | [3] | |

| Micrococcus luteus ATCC 10240 | 125 | [3] | |

| 6h | Bacillus subtilis ATCC 6633 | 15.63 | [3] |

| 23p | Staphylococcus epidermidis | 31.25 | [4] |

| Micrococcus luteus | 15.63 | [4] | |

| 14a | Bacillus polymyxa | 2.5 | [4] |

Mechanism of Action: Targeting Cysteine Proteases

A key mechanism through which 1,2,4-thiadiazole derivatives exert their biological effects is by acting as electrophilic "warheads" that target the cysteine residues of enzymes.[5][6] X-ray crystal structures have revealed that the cysteine thiol of the target enzyme attacks the N-S bond of the 1,2,4-thiadiazole ring.[5] This leads to the opening of the heterocyclic ring and the formation of a disulfide bond between the inhibitor and the enzyme, resulting in its inactivation.[5][6] Cysteine proteases, such as cathepsins, are often overexpressed in various diseases, including cancer, making them attractive therapeutic targets.[7]

Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in a series of anticancer 1,2,4-thiadiazole-1,2,4-triazole hybrids, the presence of electron-donating groups, such as trimethoxy substituents on a phenyl ring, was found to significantly enhance the cytotoxic activity.[1]

Experimental Protocols

The successful development of novel 1,2,4-thiadiazole derivatives relies on robust and reproducible experimental procedures for both their synthesis and biological evaluation.

General Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles

A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the oxidative dimerization of thioamides.[8] Another effective approach is the base-mediated tandem thioacylation of amidines with dithioesters.[8]

Protocol: Synthesis of a 1,2,4-Thiadiazole-1,2,4-Triazole Derivative (Compound 6 from[1])

-

Reaction Setup: A mixture of 5-(3,4,5-trimethoxyphenyl)-3-p-tolyl-1H-1,2,4-triazole (12 g, 0.037 mol), 3,4,5-trimethoxy benzamidine (15.5 g, 0.0738 mol), sulfur (5.9 g, 0.185 mol), and potassium phosphate tribasic trihydrate (29.5 g, 0.111 mol) in DMSO (100 mL) is placed in a 200 mL dried round-bottom flask under air.

-

Reaction Conditions: The reaction mixture is stirred at 130 °C for 12 hours.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with water (2 x 100 mL) and brine (100 mL).

-

Purification: The organic layer is dried over anhydrous MgSO4 and concentrated. The crude product is purified by column chromatography on silica gel using a 2:8 mixture of ethyl acetate and hexane as the eluent to afford the pure compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental and Developmental Workflow

The discovery and development of novel 1,2,4-thiadiazole-based drugs follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Conclusion

The 1,2,4-thiadiazole nucleus continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with well-established synthetic routes and a growing understanding of their mechanisms of action, underscore the importance of this scaffold in modern medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to further explore and exploit the therapeutic potential of 1,2,4-thiadiazole derivatives.

References

- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic and Analytical Profile of 5-Amino-3-isopropyl-1,2,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies relevant to the characterization of 5-Amino-3-isopropyl-1,2,4-thiadiazole. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of a closely related analogue, 5-amino-3-methyl-1,2,4-thiadiazole, to serve as a valuable reference. The guide includes tabulated spectral data, detailed experimental protocols for spectroscopic analysis, and logical workflow diagrams to support research and development activities involving this class of compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of the 1,2,4-thiadiazole scaffold.[1] The structural elucidation and purity assessment of such molecules are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this compound are not widely published, data from its close structural analogue, 5-amino-3-methyl-1,2,4-thiadiazole, provides a reliable framework for predicting its spectral characteristics.

Predicted Spectral Data for this compound

Based on the analysis of 5-amino-3-methyl-1,2,4-thiadiazole and general principles of spectroscopy, the following spectral characteristics are anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The chemical shift of the amino protons can vary and may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the isopropyl group (methine and methyl carbons) and the two carbons of the thiadiazole ring. The chemical shifts of the thiadiazole ring carbons are typically in the range of δ 165–190 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the isopropyl group, and C=N and C-S stretching of the thiadiazole ring.

Mass Spectrometry (MS)

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (143.21 g/mol ).[3] Fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the thiadiazole ring.

Spectral Data of a Close Analogue: 5-Amino-3-methyl-1,2,4-thiadiazole

The following tables summarize the published spectral data for 5-amino-3-methyl-1,2,4-thiadiazole, which serves as a valuable reference.[2]

NMR Spectral Data of 5-Amino-3-methyl-1,2,4-thiadiazole[2]

| ¹H NMR (400 MHz) | Chemical Shift (δ ppm) | Multiplicity | Integration |

| CD₃SOCD₃ | 7.82 | br s | 2H (NH₂) |

| 2.23 | s | 3H (CH₃) | |

| CD₃OD | 2.31 | s | 3H (CH₃) |

| ¹³C NMR (100 MHz) | Chemical Shift (δ ppm) |

| CD₃SOCD₃ | 183.2 (C5) |

| 169.2 (C3) | |

| 18.7 (CH₃) | |

| CD₃OD | 185.6 (C5) |

| 171.0 (C3) | |

| 18.5 (CH₃) |

IR Spectral Data of 5-Amino-3-methyl-1,2,4-thiadiazole[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3265, 3073 | N-H stretching |

| 2766 | C-H stretching |

| 1645 | N-H bending |

| 1537, 1489 | C=N stretching |

| 1379, 1331 | C-N stretching |

| 1123, 997, 808, 590, 577 | Fingerprint region |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program to obtain a spectrum with singlet peaks for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Workflow and Synthesis Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: General synthesis pathway for 5-amino-3-substituted-1,2,4-thiadiazoles.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound by leveraging data from a close structural analogue and established spectroscopic principles. The provided experimental protocols and workflow diagrams offer practical guidance for researchers involved in the synthesis and characterization of this and related thiadiazole derivatives. As more experimental data for the title compound becomes publicly available, this guide can be updated to include more specific and detailed information.

References

An In-depth Technical Guide to the Solubility of 5-Amino-3-isopropyl-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Amino-3-isopropyl-1,2,4-thiadiazole. Due to the limited availability of direct experimental solubility data in publicly accessible literature, this document focuses on the predicted solubility characteristics based on the molecule's physicochemical properties and established principles of organic chemistry. Furthermore, it outlines a detailed, industry-standard experimental protocol for the precise determination of its solubility in various solvents, which is crucial for applications in drug discovery and development.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a heterocyclic compound with both polar and non-polar features that will dictate its solubility in different solvent systems.

The key structural features influencing its solubility are:

-

The 1,2,4-thiadiazole ring: This heterocyclic ring system contains nitrogen and sulfur atoms, which are capable of engaging in hydrogen bonding as acceptor sites.

-

The amino group (-NH2): This is a key functional group that can act as both a hydrogen bond donor and acceptor, significantly enhancing its potential for solubility in polar protic solvents like water and alcohols.

-

The isopropyl group (-CH(CH3)2): This alkyl group is non-polar and will contribute to the compound's solubility in non-polar organic solvents.

Based on these features, a general solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino group and the nitrogen atoms in the thiadiazole ring suggests that this compound will exhibit some solubility in polar protic solvents through hydrogen bonding. However, the overall solubility in water is likely to be moderate to low, influenced by the non-polar isopropyl group. The predicted pKa of approximately 4.46 suggests that the compound is a weak base.[1] Therefore, its aqueous solubility is expected to be pH-dependent, increasing in acidic solutions due to the formation of a more soluble salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and are generally good solvents for a wide range of organic molecules. It is anticipated that this compound will show good solubility in solvents like DMSO and DMF.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the non-polar isopropyl group, some solubility in non-polar solvents can be expected, although it is likely to be limited given the polarity of the amino and thiadiazole functionalities.

Illustrative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water (pH 7.4) | 25 | 0.5 | Shake-Flask |

| Water (pH 2.0) | 25 | 5.0 | Shake-Flask |

| Ethanol | 25 | 15.0 | Shake-Flask |

| Methanol | 25 | 20.0 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | >100 | Shake-Flask |

| Acetonitrile | 25 | 10.0 | Shake-Flask |

| Hexane | 25 | <0.1 | Shake-Flask |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period until the solution is saturated.

Shake-Flask Method Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (to ensure a solid phase remains) to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the samples to pellet the excess solid.

-

Filtration: Filter the solution through a low-binding filter (e.g., PTFE or PVDF) to remove any undissolved particles. Care must be taken to avoid adsorption of the compound onto the filter material.

-

-

-

Quantification of Solute Concentration:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

HPLC Method for Quantification

-

Column: A C18 reversed-phase column is typically suitable for this type of analysis.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The specific composition should be optimized to achieve good peak shape and retention time for the analyte.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Calibration: A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve.

-

Calculation: The solubility is calculated by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

References

Potential Biological Activities of 5-Amino-3-isopropyl-1,2,4-thiadiazole: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: November 2025

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 5-Amino-3-isopropyl-1,2,4-thiadiazole. Due to a notable scarcity of publicly available research specifically on this molecule, this document extrapolates potential activities based on the well-documented pharmacological profile of the broader 1,2,4-thiadiazole and 1,3,4-thiadiazole classes of heterocyclic compounds. This paper will discuss potential anticancer, antimicrobial, and neuroprotective activities, supported by generalized experimental workflows and hypothetical signaling pathways. It is critical to note that the presented data, protocols, and pathways are representative of thiadiazole derivatives in general and are intended to serve as a foundational guide for future research into this specific compound.

Introduction

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold that is a constituent of various pharmacologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include roles as antibiotics, anticancer agents, and neuroprotectors.[1] The specific compound, this compound, remains largely uncharacterized in scientific literature. However, its structural similarity to other biologically active thiadiazoles suggests it may possess a range of therapeutic potentials. This document aims to consolidate the known activities of related compounds to infer the potential pharmacological profile of this compound and to provide a framework for its future investigation.

Potential Biological Activities

Based on the activities of analogous compounds, this compound is hypothesized to exhibit the following biological activities:

Anticancer Activity

Derivatives of the isomeric 1,3,4-thiadiazole ring have demonstrated notable anticancer properties.[2] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[2] Some derivatives function as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest.[2] For instance, certain 2-amino-1,3,4-thiadiazole derivatives have been investigated for their potent anticancer effects against various cancer cell lines, including those of the nervous system, colon, and lung.[3] The cytotoxic effects are often attributed to the inhibition of cell division and migration.[3]

A closely related analog, 5-amino-3-methyl-1,2,4-thiadiazole, has been identified as a key intermediate in the synthesis of non-peptide inhibitors of beta-secretase, a target in neurological disease research, which could also have implications in certain cancers.[4]

Antimicrobial Activity

The thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][6] Both 1,2,4- and 1,3,4-thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.[5][7] The mode of action for these antimicrobial activities is varied and can involve the inhibition of essential enzymes or disruption of the microbial cell membrane. For example, various 5-substituted-2-amino-1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit activity against a range of bacteria and fungi.[6][7]

Neuroprotective and Other Activities

Certain 1,2,4-thiadiazole derivatives have been explored for their neuroprotective properties and as potential therapeutics for Alzheimer's disease.[1] The aforementioned role of 5-amino-3-methyl-1,2,4-thiadiazole as a precursor for beta-secretase inhibitors underscores the potential of this class of compounds in neurology.[4] Furthermore, the broader class of thiadiazoles has been investigated for a wide array of other pharmacological effects, including anti-inflammatory and anticonvulsant activities.[5]

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, MIC values) specifically for this compound. The following table summarizes representative data for related thiadiazole derivatives to provide a contextual framework for potential efficacy.

| Compound Class | Activity | Target | IC50 / MIC | Reference |

| 2,5-disubstituted 1,3,4-thiadiazoles | Anticancer | MCF-7 (breast cancer) | 1.52–28.1 μM | [8] |

| 2-amino-1,3,4-thiadiazole derivatives | Anticancer | Various cancer cell lines | Not specified | [3] |

| 5-substituted-2-amino-1,3,4-thiadiazoles | Antimicrobial | E. coli, S. aureus | 126 to 1024 µg/mL | [6] |

| 3,5-bis(indolyl)-1,2,4-thiadiazoles | Anticancer | In vitro | Not specified | [1] |

Note: This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound would be contingent on the specific activity being investigated. Below are generalized methodologies for key assays.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general workflow for screening biological activity and a hypothetical signaling pathway that could be modulated by a thiadiazole derivative.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, the extensive research on the broader thiadiazole class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The extrapolated potential for anticancer, antimicrobial, and neuroprotective activities warrants further study.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Positive hits from these initial screens should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. The generalized protocols and conceptual frameworks provided in this guide offer a starting point for such investigations. The exploration of this and other understudied thiadiazole derivatives could lead to the discovery of novel and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. bepls.com [bepls.com]

- 3. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemmethod.com [chemmethod.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 5-Amino-3-isopropyl-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Amino-3-isopropyl-1,2,4-thiadiazole. The information is intended to support researchers, scientists, and professionals in drug development in the safe management of this chemical compound in a laboratory setting.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 68795-32-4 |

| Molecular Formula | C₅H₉N₃S |

| Molecular Weight | 143.21 g/mol |

| Physical Form | Solid |

Hazard Identification and Classification

This compound is classified as hazardous. The primary known hazard is acute oral toxicity.

GHS Classification:

| Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements:

While specific precautionary statements for this compound are not detailed in the readily available literature, general precautionary measures for a substance of this hazard category are recommended. These include statements for prevention, response, storage, and disposal.

Toxicological Information

Detailed toxicological data for this compound is limited. The primary known toxicological effect is acute oral toxicity.

| Toxicological Endpoint | Value |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] |

| Skin Corrosion/Irritation | Data not available |

| Serious Eye Damage/Irritation | Data not available |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | Data not available |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |

| Aspiration Hazard | Data not available |

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures are recommended.

| Exposure Route | First-Aid Measures |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. |

| Inhalation | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents. The substance is classified under Storage Class Code 11: Combustible Solids.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound.

| PPE | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts. |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the material to be released into the environment.

Experimental Protocols

Methodology Overview (OECD Guideline 423):

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next step. The method uses the oral route of administration.

-

Animal Model: Typically, rats or mice are used.

-

Dosage: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The number of animals that die within a defined period is used to determine the GHS hazard classification.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Safe handling workflow for a hazardous chemical powder.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The synthesis of substituted 5-amino-1,2,4-thiadiazoles is of significant interest for the development of novel therapeutic agents. This protocol details a plausible synthetic route to 5-Amino-3-isopropyl-1,2,4-thiadiazole, a compound for which a specific synthesis protocol is not widely published. The described method is based on the well-established synthesis of 5-amino-3-methyl-1,2,4-thiadiazole, which involves the in-situ generation of an N-haloamidine followed by cyclization with a thiocyanate salt.[1]

Experimental Protocol

This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole.[1] The key modification is the substitution of acetamidine hydrochloride with isobutyramidine hydrochloride.

Materials:

-

Isobutyramidine hydrochloride

-

Methanol (anhydrous)

-

Bromine

-

Sodium metal

-

Potassium thiocyanate

-

Dichloromethane

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Ice-salt bath

-

Round-bottom flasks

-

Dropping funnels

-

Magnetic stirrer

-

Rotary evaporator

-

Soxhlet extractor

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of Sodium Methoxide Solution: In a fume hood, carefully dissolve sodium metal (1.04 mol equivalent) in anhydrous methanol under an inert atmosphere to prepare a sodium methoxide solution.

-

Reaction Setup: To a stirred solution of isobutyramidine hydrochloride (1.0 mol equivalent) in methanol cooled in an ice-salt bath, simultaneously add bromine (1.0 mol equivalent) and the prepared sodium methoxide solution from separate dropping funnels. Maintain the reaction temperature below 5°C. The rate of addition should be controlled such that the bromine is always in slight excess (indicated by a faint orange color).

-

Neutralization: After the addition is complete, add a small amount of the sodium methoxide solution to quench any excess bromine until the orange color disappears.

-

Addition of Thiocyanate: To the reaction mixture, add potassium thiocyanate (1.0 mol equivalent) and allow the mixture to stir at room temperature overnight.

-

Work-up:

-

Filter the reaction mixture to remove inorganic salts.

-

Evaporate the filtrate under reduced pressure to obtain a solid residue.

-

Suspend the residue in water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by Soxhlet extraction with dichloromethane or by column chromatography on silica gel.[1]

Data Presentation

The following table summarizes the expected materials and potential outcomes for the synthesis of this compound, based on the reported synthesis of the methyl analog.[1]

| Parameter | Value | Reference |

| Starting Material | Isobutyramidine hydrochloride | Adapted from[1] |

| Key Reagents | Bromine, Sodium Methoxide, KSCN | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | 0-5 °C | [1] |

| Reported Yield (analog) | 47% | For 5-amino-3-methyl-1,2,4-thiadiazole[1] |

| Purification Method | Soxhlet extraction (Dichloromethane) | [1] |

| Molecular Formula | C₅H₉N₃S | [4] |

| Molecular Weight | 143.21 g/mol | [4] |

Mandatory Visualization

Diagram of the Experimental Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of the Synthesis

Caption: Key steps in the formation of the thiadiazole ring.

References

Application Notes and Protocols for 5-Amino-3-isopropyl-1,2,4-thiadiazole in Antifungal Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-thiadiazole scaffold has garnered attention in medicinal chemistry as a promising heterocyclic core for the development of novel therapeutic agents, including antifungals. This document provides detailed application notes and protocols for the investigation of 5-Amino-3-isopropyl-1,2,4-thiadiazole as a potential candidate in antifungal drug development. While specific antifungal data for this particular compound is limited in publicly available literature, this guide consolidates information on its synthesis, and provides established protocols for its evaluation based on studies of structurally related thiadiazole derivatives. The proposed mechanism of action, centered around the inhibition of ergosterol biosynthesis, is also detailed.

Data Presentation

Quantitative antifungal activity data for this compound is not extensively available. However, studies on analogous 1,3,4-thiadiazole derivatives provide insights into the potential efficacy of this class of compounds. The following tables summarize Minimum Inhibitory Concentration (MIC) values for various thiadiazole derivatives against pathogenic fungi. This data serves as a benchmark for the expected activity of novel thiadiazole compounds.

Table 1: In Vitro Antifungal Activity of Representative 1,3,4-Thiadiazole Derivatives against Candida albicans

| Compound ID | Substituent at C5 | MIC (µg/mL) | Reference |

| 2g | 4-chlorophenylamino | 8 | [1] |

| 3l | 2,4-dichlorophenyl | 5 | [2] |

| 3k | 2,4-difluorophenyl | 10 | [2] |

| 8d | Oxygenated phenyl | Moderate Activity | [3] |

| 8e | Oxygenated phenyl | Moderate Activity | [3] |

Table 2: In Vitro Antifungal Activity of Representative 1,3,4-Thiadiazole Derivatives against Aspergillus niger

| Compound ID | Substituent at C5 | MIC (µg/mL) | Reference |

| 2g | 4-chlorophenylamino | 64 | [1] |

| 8d | Oxygenated phenyl | Significant Activity | [3] |

| 8e | Oxygenated phenyl | Significant Activity | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles.

Materials:

-

Isobutyramidine hydrochloride

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Sodium methoxide (NaOMe) in Methanol

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnels, magnetic stirrer, ice bath, rotary evaporator, Soxhlet extractor)

Procedure:

-

Dissolve isobutyramidine hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath.

-

Simultaneously, add bromine and a solution of sodium methoxide in methanol from separate dropping funnels over a period of 30 minutes. Maintain a slight excess of bromine during the addition.

-

After the addition is complete, add a small amount of extra sodium methoxide solution to quench any remaining bromine (indicated by the disappearance of the orange color).

-

Add potassium thiocyanate to the reaction mixture and stir at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove inorganic salts.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by Soxhlet extraction with dichloromethane for 18 hours.

-

Evaporate the dichloromethane extract under reduced pressure to yield purified this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[4]

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., Fluconazole)

-

Negative control (DMSO or appropriate solvent)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For some fungistatic agents, this may be recorded as the concentration that causes approximately 50% growth inhibition.

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compound against mammalian cell lines.

Materials:

-

This compound

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 4: In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis